molecular formula C8H17O3P B14080981 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- CAS No. 1009-82-1

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)-

Cat. No.: B14080981
CAS No.: 1009-82-1
M. Wt: 192.19 g/mol
InChI Key: ZRJIDIVCWZDNGT-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms within a heterocyclic ring structure

Preparation Methods

The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and various organic solvents to facilitate the reactions. The major products formed from these reactions are often cyclic phosphates and other organophosphorus derivatives.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- exerts its effects involves the formation of reactive intermediates, such as phosphoranes. These intermediates can participate in various catalytic processes, including the phosphorylation of hydroxyl groups and the hydrolysis of phosphorus-ester bonds . The molecular targets and pathways involved in these reactions are often related to the compound’s ability to form stable cyclic structures and its reactivity with other chemical species.

Comparison with Similar Compounds

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- can be compared with other similar compounds, such as:

The uniqueness of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1-methylethoxy)- lies in its specific reactivity and the ability to form stable cyclic structures, making it valuable in both research and industrial applications.

Properties

CAS No.

1009-82-1

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

5,5-dimethyl-2-propan-2-yloxy-1,3,2-dioxaphosphinane

InChI

InChI=1S/C8H17O3P/c1-7(2)11-12-9-5-8(3,4)6-10-12/h7H,5-6H2,1-4H3

InChI Key

ZRJIDIVCWZDNGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP1OCC(CO1)(C)C

Origin of Product

United States

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